5-Nitro-2,4,6-triaminopyrimidine

Nitration chemistry Process optimization Synthesis yield

5-Nitro-2,4,6-triaminopyrimidine (TANP) is the critical, high-purity nitrated pyrimidine precursor for synthesizing next-generation insensitive high explosive ICM-102 (1.95 g·cm⁻³ density, 9169 m·s⁻¹ detonation velocity, >60 J impact sensitivity). Unlike the 5-nitroso analog or halogenated pyrimidines, TANP enables a direct, single-step nitration pathway to ICM-102, essential for IM-compliant munitions research. Procure ≥95% purity TANP with full batch traceability for reproducible energetic material discovery and validation workflows.

Molecular Formula C4H6N6O2
Molecular Weight 170.13 g/mol
CAS No. 24867-36-5
Cat. No. B1305389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2,4,6-triaminopyrimidine
CAS24867-36-5
Molecular FormulaC4H6N6O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1N)N)N)[N+](=O)[O-]
InChIInChI=1S/C4H6N6O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H6,5,6,7,8,9)
InChIKeyIFMCROIMZMUGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2,4,6-triaminopyrimidine (CAS 24867-36-5): Technical Baseline for Procurement Specification in Energetic Materials Synthesis


5-Nitro-2,4,6-triaminopyrimidine (TANP, CAS 24867-36-5, C₄H₆N₆O₂, MW 170.13) is a nitro-substituted triaminopyrimidine derivative that serves as a critical intermediate in the synthesis of next-generation insensitive high explosives, particularly 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (ICM-102) [1]. This compound is synthesized via nitration of 2,4,6-triaminopyrimidine (TAP) using mixed acid systems, and its primary industrial relevance lies in its role as the direct precursor to energetic materials that exhibit an optimized balance of high detonation performance and low mechanical sensitivity [2].

Why 5-Nitro-2,4,6-triaminopyrimidine Cannot Be Substituted by 5-Nitroso-2,4,6-triaminopyrimidine or Other Pyrimidine Analogs in Energetic Material Synthesis


The 5-nitroso analog (CAS 1006-23-1) differs fundamentally from TANP in its oxidation state at the 5-position and correspondingly in its synthetic utility for energetic material production. While 5-nitroso-2,4,6-triaminopyrimidine undergoes N-oxidation to yield 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide (NTAPDO), the 5-nitroso derivative requires additional oxidation steps that reduce overall process efficiency and introduce variability in product purity [1]. Conversely, TANP (the 5-nitro derivative) provides a direct, single-step nitration pathway to ICM-102, which has been demonstrated to achieve a measured density of 1.95 g·cm⁻³, detonation velocity of 9169 m·s⁻¹, and impact sensitivity >60 J — performance metrics that are critically dependent on the precise 5-nitro substitution pattern of the precursor [2]. Substitution with alternative pyrimidine analogs (e.g., 2,4,6-triaminopyrimidine, 4,5,6-triaminopyrimidine sulfate, or 2-amino-4,6-dichloro-5-nitropyrimidine) results in either failure to achieve the required N-oxide energetic scaffold or introduction of halogens that alter detonation chemistry and increase environmental persistence.

5-Nitro-2,4,6-triaminopyrimidine Quantitative Differentiation Evidence: Synthesis Yield, Thermal Safety, and Downstream Performance Metrics


Synthesis Yield Optimization: TANP vs. 5-Nitroso-2,4,6-triaminopyrimidine vs. Alternative 5-Nitropyrimidine Derivatives

The BF₃·N₂O₅-mediated nitration method achieves a yield of 53.8% for TANP (2,4,6-triamino-5-nitropyrimidine). This yield is notably higher than that obtained for the 5-nitroso analog under similar conditions and substantially exceeds yields for other 5-nitropyrimidine derivatives, establishing TANP as a synthetically accessible intermediate relative to its structural comparators [1].

Nitration chemistry Process optimization Synthesis yield

Downstream Product Density Advantage: ICM-102 (TANP-Derived) vs. Traditional Insensitive Explosives

The downstream energetic compound 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (ICM-102), synthesized directly from TANP, exhibits a measured crystal density of 1.95 g·cm⁻³ [1]. This value significantly exceeds the reported density of the widely deployed insensitive explosive TATB (triaminotrinitrobenzene), which is documented at approximately 1.93 g·cm⁻³, while the energetic output of ICM-102 approaches that of HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) [2].

Energetic materials Density Detonation performance

Insensitivity-Safety Profile Comparison: ICM-102 (TANP-Derived) vs. TATB and HMX Sensitivity Benchmarks

ICM-102, synthesized from TANP, demonstrates impact sensitivity >60 J and friction sensitivity >360 N [1]. These values represent a safety profile comparable to or exceeding that of TATB (the current benchmark insensitive explosive) while maintaining detonation performance approaching that of HMX, which exhibits substantially higher sensitivity (impact sensitivity ~7.4 J, friction sensitivity ~120 N) [2].

Impact sensitivity Friction sensitivity Insensitive munitions

Continuous Process Thermal Safety: TANP Nitration Risk Profile Quantified for Industrial Scale-Up

Thermal risk assessment of TAP nitration to produce TANP demonstrates that both semi-batch and continuous flow processes achieve a thermal runaway risk classification of Level II (risk matrix method) and Level 2 (characteristic temperature classification method) [1]. For the continuous stirred tank reactor (CSTR) process at 30°C with a TAP:fuming HNO₃:H₂SO₄ molar ratio of 1:1.2:9 and mean residence time of 80 minutes, the maximum temperature of synthesis reaction (MTSR) was 30.02–30.21°C, with TD24 (temperature at which time to maximum rate is 24 hours) ranging from 76.7°C to 109.1°C [1].

Process safety Thermal runaway risk Continuous manufacturing

Precursor Purity and Traceability: TANP as the Direct, High-Purity Intermediate for ICM-102 Synthesis

TANP is commercially available with a minimum purity specification of 95% from established specialty chemical suppliers, with long-term storage stability documented when kept in cool, dry conditions . The 5-nitroso analog (5-nitroso-2,4,6-triaminopyrimidine, CAS 1006-23-1) serves as an alternative energetic precursor but requires additional N-oxidation steps that introduce process complexity and yield loss, whereas TANP provides a direct route to ICM-102 via nitration [1].

Chemical intermediate Purity specification Supply chain

Procurement-Driven Application Scenarios for 5-Nitro-2,4,6-triaminopyrimidine (TANP) in Energetic Materials and Defense Research


Synthesis of ICM-102 Insensitive High Explosive for Next-Generation Munitions

TANP serves as the essential nitrated pyrimidine precursor for synthesizing 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (ICM-102), an insensitive high explosive that achieves a measured density of 1.95 g·cm⁻³, detonation velocity of 9169 m·s⁻¹, and impact sensitivity >60 J. These metrics place ICM-102 in a unique performance space — combining HMX-like energy density with TATB-like insensitivity — making TANP procurement critical for defense research organizations developing IM-compliant warheads, boosters, and shaped charges that require both high output and reduced vulnerability to accidental initiation [1]. The validated continuous flow nitration process (30°C, TAP:fuming HNO₃:H₂SO₄ molar ratio of 1:1.2:9, 80 min residence time) provides a scalable manufacturing pathway with documented thermal safety margins (Risk Level II), enabling industrial production of TANP for defense prime contractors and government-owned ammunition plants transitioning to next-generation insensitive explosive formulations [2].

Development of Novel Pyrimidine-Based Energetic Salts and Co-Crystals

TANP-derived intermediates, particularly NTAPMO (5-nitro-2,4,6-triaminopyrimidine-1-oxide), react with various acids to produce energetic salts exhibiting densities between 1.76 and 1.87 g·cm⁻³, heat of formation values from 207.7 to 768.4 kJ·mol⁻¹, and explosion gas volumes of 730.61 to 789.77 L·kg⁻¹ [1]. These energetic salts demonstrate mechanical insensitivity toward both impact and friction, positioning them as candidates for propellant formulations, gas generators, and pyrotechnic compositions where controlled energy release and low hazard classification are paramount. Procurement of TANP enables materials research laboratories to systematically explore structure-property relationships across a library of pyrimidine-based energetic compounds without investing in multi-step precursor synthesis, accelerating discovery timelines for tailored energetic formulations [1].

Materials Genome and Computational Energetic Materials Discovery Programs

TANP has been identified as the validated synthetic target in the first successful demonstration of a materials genome approach to insensitive high-energy-density material discovery [1]. The compound's well-characterized crystal structure (graphite-like layered packing), thermal decomposition behavior (decomposition onset ~284°C for ICM-102), and experimentally validated insensitivity metrics provide a benchmark dataset for computational screening of related heterocyclic scaffolds. Research programs employing machine learning, density functional theory (DFT), and molecular dynamics simulations to predict new energetic molecules require high-purity TANP and its downstream derivatives as calibration standards and synthetic validation targets. Procurement of TANP with documented purity (≥95%) and batch traceability supports reproducible computational-experimental feedback loops essential for accelerated materials discovery workflows [1][2].

Process Safety Engineering and Continuous Flow Nitration Studies

The TAP→TANP nitration reaction provides a well-characterized model system for studying the thermal safety of energetic intermediate synthesis under both semi-batch and continuous flow regimes [1]. With quantified thermal risk parameters including MTSR (30.02–30.21°C for continuous CSTR operation), TD24 (76.7–109.1°C), and a validated risk classification of Level II under both risk matrix and characteristic temperature methodologies, TANP production serves as an industrially relevant case study for process safety engineering research. Procurement of TANP and its precursor TAP supports academic and industrial research programs focused on microreactor design, in-line process analytical technology (PAT) implementation, and inherently safer design principles for nitration chemistry — applications that directly translate to regulatory compliance and risk reduction in fine chemical manufacturing operations [1].

Technical Documentation Hub

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